![molecular formula C13H14N4O4 B2805011 1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1172433-39-4](/img/structure/B2805011.png)
1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione” is a complex organic molecule. It is a derivative of pyrimido[4,5-d]pyrimidines, which are types of bicyclic [6 + 6] systems . These compounds have been studied for their chemistry and biological significance .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones . The reactions are usually carried out in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. Pyrimidopyrimidines, which this compound is a derivative of, are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Pyrimidopyrimidines, which this compound is a derivative of, have been studied for their reactivities of the substituents linked to the ring carbon and nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Recent studies have explored the synthesis of novel heterocyclic compounds utilizing pyrimidine derivatives as core structures. For instance, Gasparyan et al. (2016) demonstrated the synthesis of dihydropyrimido pyrrolopyrimidine diones and thiadiazine triones through reactions involving dimethylpyrimidine derivatives, highlighting the versatility of pyrimidine-based frameworks in synthesizing complex heterocycles Gasparyan et al., 2016. Similarly, Asadian et al. (2018) reported on the synthesis of new pyrimido pyranopyrimidine triones via tandem intramolecular rearrangements, showcasing the chemical diversity achievable through pyrimidine derivatization Asadian et al., 2018.
Potential Biological Activities
The exploration of biological activities is a significant application of these synthesized compounds. For example, compounds synthesized from pyrimidine derivatives have been evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria, suggesting the potential for novel antimicrobial agents Asadian et al., 2018. Additionally, molecular modeling studies have identified chromene derivatives as potential leads for new anticancer drugs, indicating the role of these compounds in drug discovery and development Priscila Ivo Rubim de Santana et al., 2020.
Advanced Synthetic Techniques
Innovative synthetic techniques have been applied to create these compounds, including one-step synthesis methods for furo[2,3-d]pyrimidine diones using cerium(IV) ammonium nitrate (CAN) as a mediator Kobayashi et al., 2000. These methodologies highlight the ongoing advancements in synthetic organic chemistry aimed at more efficient and selective synthesis routes.
Zukünftige Richtungen
The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological significance of related compounds , this compound could also be studied for potential medical and pharmaceutical applications.
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-(5-methylfuran-2-yl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-6-4-5-7(21-6)9-8-10(15-12(19)14-9)16(2)13(20)17(3)11(8)18/h4-5,9H,1-3H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKWPTIBOLNBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(NC(=O)N2)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

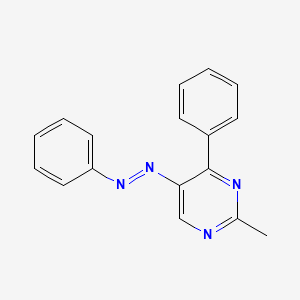

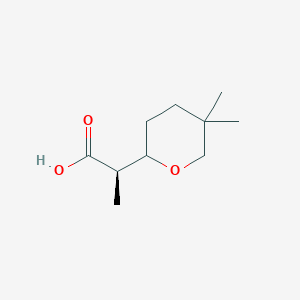
![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

![2-[[1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2804942.png)
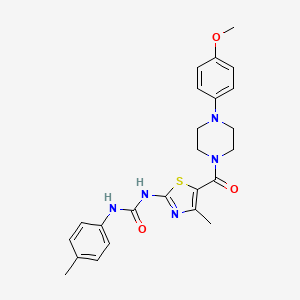
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
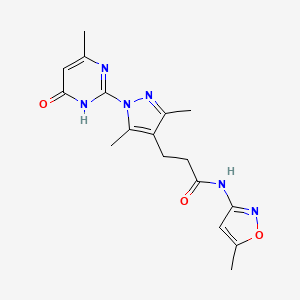
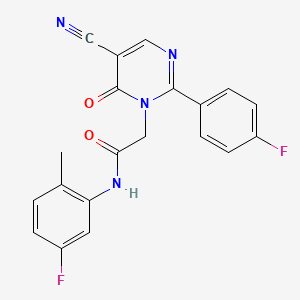
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2804951.png)